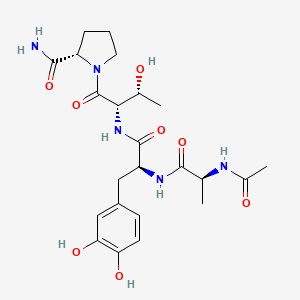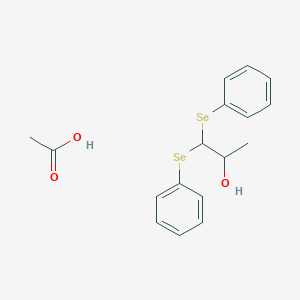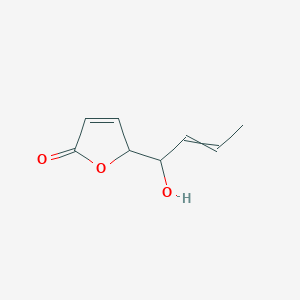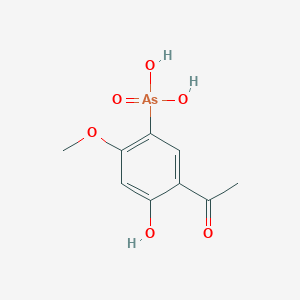![molecular formula C9H16N2O3 B12521702 2-[[2-(2-Methoxyethoxy)ethoxy]methyl]-1H-imidazole CAS No. 657395-94-3](/img/structure/B12521702.png)
2-[[2-(2-Methoxyethoxy)ethoxy]methyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-(2-Methoxyethoxy)ethoxy]methyl]-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of a methoxyethoxyethoxy group attached to the imidazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(2-Methoxyethoxy)ethoxy]methyl]-1H-imidazole typically involves the reaction of imidazole with a suitable alkylating agent. One common method is the reaction of imidazole with 2-(2-methoxyethoxy)ethanol in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Purification steps such as distillation or chromatography are often employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(2-Methoxyethoxy)ethoxy]methyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of alkylated imidazole derivatives.
Scientific Research Applications
2-[[2-(2-Methoxyethoxy)ethoxy]methyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[2-(2-Methoxyethoxy)ethoxy]methyl]-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The methoxyethoxyethoxy group can enhance the solubility and bioavailability of the compound, facilitating its action in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-[[2-(2-Methoxyethoxy)ethoxy]methyl]-1H-benzimidazole
- 2-[[2-(2-Methoxyethoxy)ethoxy]methyl]-1H-pyrazole
- 2-[[2-(2-Methoxyethoxy)ethoxy]methyl]-1H-triazole
Uniqueness
2-[[2-(2-Methoxyethoxy)ethoxy]methyl]-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methoxyethoxyethoxy group enhances its solubility and reactivity, making it a valuable compound in various applications. Its ability to undergo diverse chemical reactions and interact with biological targets further distinguishes it from similar compounds.
Properties
CAS No. |
657395-94-3 |
|---|---|
Molecular Formula |
C9H16N2O3 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxymethyl]-1H-imidazole |
InChI |
InChI=1S/C9H16N2O3/c1-12-4-5-13-6-7-14-8-9-10-2-3-11-9/h2-3H,4-8H2,1H3,(H,10,11) |
InChI Key |
YNJMGHVGKARWDO-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCC1=NC=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine](/img/structure/B12521631.png)
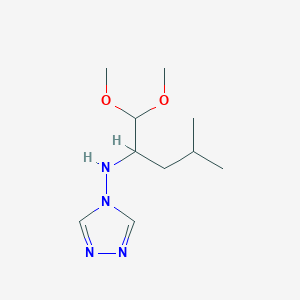
![4-{[(Benzylcarbamothioyl)amino]methyl}benzoic acid](/img/structure/B12521641.png)
![10-{5-[6-(5-Octylthiophen-2-yl)pyridin-3-yl]thiophen-2-yl}decan-1-ol](/img/structure/B12521643.png)
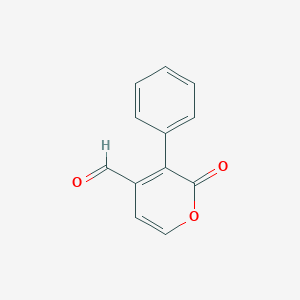
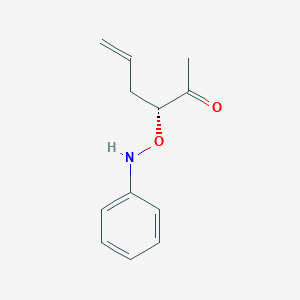
![2-(Tetradec-1-en-3-yn-1-yl)-5-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B12521660.png)
![3-[([1,1'-Biphenyl]-4-yl)amino]propane-1-sulfonic acid](/img/structure/B12521663.png)
![(2S,3R,4S)-2-{2-[(Propan-2-yl)amino]ethyl}pyrrolidine-3,4-diol](/img/structure/B12521668.png)
